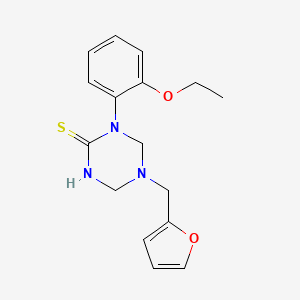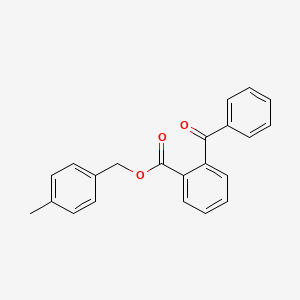![molecular formula C15H13N3O3 B5637971 4-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5637971.png)
4-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"4-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine" is a chemical compound belonging to the class of organic compounds known for their complex molecular structures and unique chemical properties. Research in this area often focuses on the synthesis, structural analysis, and exploration of physical and chemical properties of such compounds for various applications.
Synthesis Analysis
The synthesis of similar pyridine-based compounds involves complex organic reactions. For instance, Gumus et al. (2018) describe the synthesis of a structurally similar compound, where they used single-crystal X-ray diffraction and FT-IR spectroscopy for structural determination. This process typically involves multiple reaction stages, including ring closure and functional group modifications (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using techniques like X-ray crystallography, as shown in the study by Gumus et al. (2018). They used Hartree-Fock (HF) and Density Functional Theory (DFT) methods for theoretical calculations, aiding in understanding the compound's spatial configuration (Gumus et al., 2018).
Chemical Reactions and Properties
Pyridine derivatives typically undergo a variety of chemical reactions, including ring opening, cycloaddition, and elimination, as detailed in the synthesis process. These reactions often lead to the formation of new highly functionalised compounds, as described by Ruano, Fajardo, & Martín (2005) in their study on isoxazoles (Ruano, Fajardo, & Martín, 2005).
Physical Properties Analysis
The physical properties of these compounds, such as density, melting point, and solubility, can be influenced by their molecular structure. For example, compounds with similar structures have been found to possess high densities and exhibit interesting crystalline properties, as in the study by Ma et al. (2018) on a pyridine-based energetic material (Ma, Pan, Jiang, Liu, & Yao, 2018).
Chemical Properties Analysis
Chemically, these compounds exhibit a range of reactivities and can participate in various types of bonding and interactions. The study by Hou et al. (2013) on oxadiazole derivatives illustrates the formation of intermolecular π-π interactions, a common feature in such compounds (Hou, Liu, Li, Ma, & Dong, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-19-12-4-2-3-5-13(12)20-10-14-17-15(18-21-14)11-6-8-16-9-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDKISVIMWFMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(2-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R*,4S*)-4-cyclopropyl-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5637888.png)
![methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B5637889.png)
![2-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B5637896.png)
![1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5637908.png)
![7-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-ethyl-1H-1,2,4-triazol-5-yl]-3-methylquinazolin-4(3H)-one](/img/structure/B5637914.png)
![4-{[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2-methylphthalazin-1(2H)-one](/img/structure/B5637917.png)
![2-[(4-cyanobenzyl)thio]-N'-cyclohexylideneacetohydrazide](/img/structure/B5637921.png)
![1-benzyl-4-{5-[(methylthio)methyl]-2-furoyl}-1,4-diazepan-6-ol](/img/structure/B5637927.png)


![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5637943.png)
![2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5637948.png)
![4-methoxy-2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5637954.png)
![8-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5637963.png)